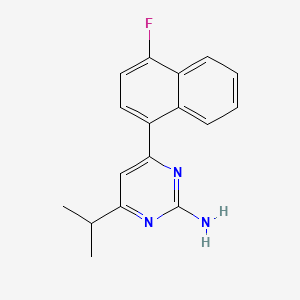

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine

Descripción general

Descripción

RS-127445 es un compuesto químico conocido por su función como un potente y selectivo antagonista del receptor de serotonina 5-hidroxitriptamina 2B. Exhibe alrededor de 1000 veces más selectividad que los receptores de serotonina 5-hidroxitriptamina 2A y serotonina 5-hidroxitriptamina 2C estrechamente relacionados . Este compuesto ha sido fundamental en la investigación científica, particularmente en la comprensión de la función del receptor de serotonina 5-hidroxitriptamina 2B en varios sistemas biológicos .

Métodos De Preparación

Análisis De Reacciones Químicas

RS-127445 experimenta varios tipos de reacciones químicas, incluidas reacciones de sustitución y reducción. Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, así como agentes reductores . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden resultar en la sustitución del grupo flúor por otros grupos funcionales, mientras que las reacciones de reducción pueden conducir a la formación de diferentes derivados de pirimidina .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C17H16FN3

- Molecular Weight : 281.33 g/mol

- CAS Number : 199864-87-4

- Physical State : Solid (white to pale yellow powder)

- Melting Point : 158°C

Scientific Research Applications

-

Pharmacology and Drug Development

- The compound is primarily used in pharmacological research to explore the effects of serotonin receptor antagonism. Its selectivity for the 5-HT2B receptor allows researchers to investigate potential therapeutic applications in conditions like pulmonary hypertension and gastrointestinal disorders.

-

Cardiovascular Research

- Studies have indicated that antagonizing the 5-HT2B receptor may have protective effects against cardiac hypertrophy and fibrosis. RS 127445 has been utilized in animal models to assess its impact on heart function and structure, contributing to the understanding of serotonin's role in cardiovascular health.

-

Cancer Research

- Preliminary studies suggest that serotonin receptors may play a role in tumor growth and metastasis. RS 127445 has been employed to evaluate the effects of serotonin signaling on cancer cell proliferation and migration, potentially identifying new therapeutic targets.

-

Neuroscience

- Given its action on serotonin receptors, RS 127445 is also relevant in neuroscience research. It aids in understanding the modulation of mood and anxiety disorders linked to serotonergic signaling pathways.

Case Study 1: Cardiovascular Effects

A study investigated the effects of RS 127445 on heart function in a rat model of heart failure. The results demonstrated that treatment with RS 127445 significantly reduced cardiac hypertrophy and improved left ventricular function compared to controls. This suggests potential therapeutic benefits for patients with heart failure associated with increased serotonin levels.

Case Study 2: Cancer Metastasis

In vitro experiments using breast cancer cell lines revealed that RS 127445 inhibited cell migration and invasion in response to serotonin stimulation. This finding highlights its potential role as an adjunct therapy in cancer treatment by targeting serotonergic pathways that facilitate tumor spread.

Data Table: Summary of Research Findings

Mecanismo De Acción

RS-127445 ejerce sus efectos uniéndose selectivamente al receptor de serotonina 5-hidroxitriptamina 2B, bloqueando así la acción de la serotonina en este receptor . Esta acción antagonista evita que el receptor active sus vías de señalización descendentes, que incluyen la formación de fosfatos de inositol y aumentos en los niveles de calcio intracelular . Los objetivos moleculares de RS-127445 son principalmente los receptores de serotonina 5-hidroxitriptamina 2B, y su acción ayuda a dilucidar el papel de estos receptores en varios sistemas biológicos .

Comparación Con Compuestos Similares

RS-127445 es único en su alta afinidad y selectividad para el receptor de serotonina 5-hidroxitriptamina 2B . Compuestos similares incluyen:

LY-23728: Un compuesto con objetivos de receptores similares pero diferentes grados de selectividad y eficacia.

RS-127445 destaca por su excepcional selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación centrada en el receptor de serotonina 5-hidroxitriptamina 2B .

Actividad Biológica

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine, also known as RS-127445, is a compound that has garnered attention in pharmacological research due to its selective antagonistic activity at the serotonin 5-HT2B receptor. This article explores the biological activity of this compound, highlighting its mechanisms of action, receptor selectivity, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 199864-86-3

- Molecular Formula : C17H17FN3

- Molecular Weight : 281.33 g/mol

RS-127445 acts primarily as a selective antagonist of the serotonin 5-HT2B receptor. The compound exhibits a high affinity for this receptor, with a reported pKi value of 9.5, indicating significant potency in blocking 5-HT2B-mediated signaling pathways. This selectivity is crucial as it minimizes off-target effects associated with other serotonin receptors.

Biological Activity and Selectivity

The biological profile of RS-127445 demonstrates substantial selectivity for the 5-HT2B receptor over other receptors and ion channels. In vitro studies have shown that it possesses approximately 1000-fold selectivity for the 5-HT2B receptor compared to other binding sites, making it a valuable tool for studying the physiological roles of this receptor in various biological contexts .

Table 1: Receptor Binding Affinity of RS-127445

| Receptor Type | Binding Affinity (pKi) | Selectivity Ratio |

|---|---|---|

| 5-HT2B | 9.5 | High |

| 5-HT2A | <6 | Low |

| 5-HT1A | <6 | Low |

| Other Ion Channels | N/A | N/A |

Case Studies and Research Findings

Recent studies have investigated the implications of RS-127445 in various disease models:

- Cardiovascular Effects : Research indicates that antagonism of the 5-HT2B receptor may mitigate adverse cardiac remodeling associated with heart failure. In animal models, treatment with RS-127445 resulted in improved cardiac function and reduced fibrosis.

- Pulmonary Hypertension : In studies involving pulmonary hypertension, RS-127445 demonstrated potential therapeutic effects by inhibiting pathological vascular remodeling mediated by serotonin signaling through the 5-HT2B receptor .

- Fibrosis Models : The compound has also been shown to reduce fibrosis in liver and lung tissues in preclinical models, suggesting a broader application in fibrotic diseases .

Propiedades

IUPAC Name |

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZQXCUPAJFVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941960 | |

| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-87-4 | |

| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199864-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199864874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-127445 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JAU3P8OBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.